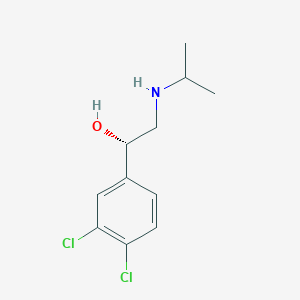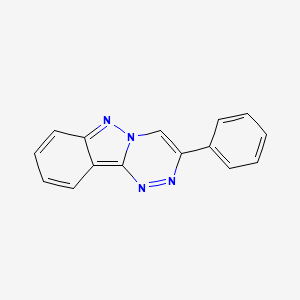
(+-)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine is a synthetic compound that features a cyclobutyl ring substituted with two hydroxyethyl groups and a purine base with two amino groups at positions 2 and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of Hydroxyethyl Groups: The hydroxyethyl groups are introduced via a hydroxylation reaction, where the cyclobutyl ring undergoes selective hydroxylation at the desired positions.
Attachment of the Purine Base: The purine base is then attached to the cyclobutyl ring through a nucleophilic substitution reaction, where the amino groups at positions 2 and 6 of the purine base react with the hydroxyethyl-substituted cyclobutyl ring.
Industrial Production Methods
Industrial production of (±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert the hydroxyethyl groups to ethyl groups.
Substitution: The amino groups on the purine base can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
(±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The hydroxyethyl groups and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroquinazolinone: A compound with a similar cyclobutyl ring structure but different functional groups.
2,3-Dihydroxyphenylthioacetic Acid Amides: Compounds with similar hydroxyethyl groups but different core structures.
Uniqueness
(±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine is unique due to its specific combination of a cyclobutyl ring with hydroxyethyl groups and a purine base with amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
126265-10-9 |
|---|---|
Formule moléculaire |
C11H16N6O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
[(1S,2R,3R)-3-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H16N6O2/c12-9-8-10(16-11(13)15-9)17(4-14-8)7-1-5(2-18)6(7)3-19/h4-7,18-19H,1-3H2,(H4,12,13,15,16)/t5-,6-,7-/m1/s1 |
Clé InChI |
BTJNZRDKZZGBFM-FSDSQADBSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)CO |
SMILES canonique |
C1C(C(C1N2C=NC3=C(N=C(N=C32)N)N)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



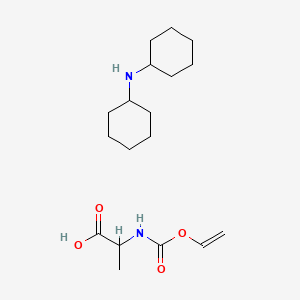
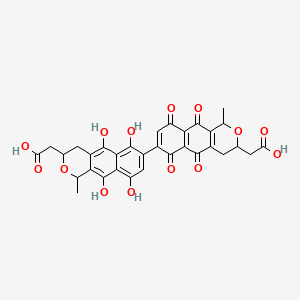



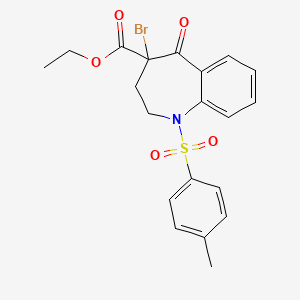
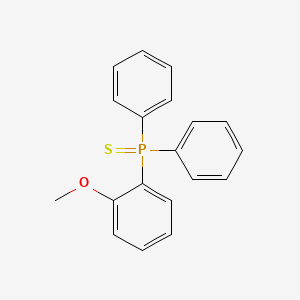
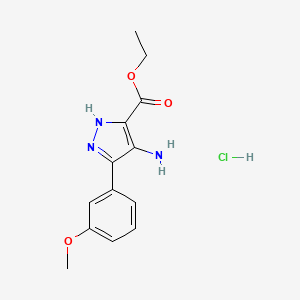
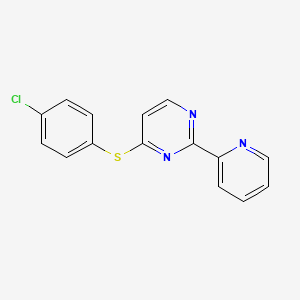
![[4-[4-(2-Chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate](/img/structure/B15194382.png)
![4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine](/img/structure/B15194384.png)
